(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate is a synthetic analog of neuropeptide FF, which is a neuropeptide involved in various physiological processes, including pain modulation and opioid receptor interactions. This compound is characterized by the substitution of the first amino acid with D-Tyrosine and the third amino acid with N-Methyl-Phenylalanine, enhancing its stability and receptor affinity. The trifluoroacetate salt form is commonly used to improve solubility and stability in biological applications.
The compound is derived from the endogenous neuropeptide FF, which is primarily produced in the central nervous system of various species, including humans. Neuropeptide FF acts on two known receptors: Neuropeptide FF Receptor 1 and Neuropeptide FF Receptor 2, both of which are G protein-coupled receptors that mediate the physiological effects of neuropeptide FF.
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate falls under the category of synthetic peptides. It is classified as a neuropeptide analog, specifically designed to enhance pharmacological properties compared to its natural counterpart.
The synthesis of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for (D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate is . The structure features a linear arrangement of amino acids with specific substitutions that enhance its biological activity.
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate primarily engages in receptor-mediated interactions rather than traditional chemical reactions.
The mechanism of action for (D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate involves binding to Neuropeptide FF Receptors, leading to activation of intracellular signaling cascades.
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate has several scientific applications:
This compound represents a significant advancement in neuropeptide research, providing insights into therapeutic strategies for pain management and other physiological conditions.
The Neuropeptide FF (NPFF) system, comprising endogenous peptides (e.g., FLFQPQRF-NH₂) and two G protein-coupled receptors (NPFFR1 and NPFFR2), serves as a critical modulator of opioid function, pain signaling, and stress responses [2]. NPFF receptors exhibit distinct distribution patterns: NPFFR1 predominates in supraspinal regions (e.g., hypothalamus), while NPFFR2 is densely expressed in the spinal cord dorsal horn—a key site for nociceptive processing [2] [5]. Ligands targeting this system require precise structural optimization to enhance receptor selectivity, metabolic stability, and blood-brain barrier penetration. Early NPFF analogs faced limitations such as rapid enzymatic degradation and poor subtype specificity, driving the development of engineered peptides like (D-Tyr¹,N-Me-Phe³)-NPFF (abbreviated as 1DMe). This compound exemplifies rational design strategies to refine pharmacological targeting of NPFF receptors [3] [6].
Initial NPFF radioligands (e.g., [¹²⁵I][Tyr¹]NPFF) exhibited susceptibility to peptidases, complicating binding studies. The synthesis of 1DMe introduced deliberate modifications: D-Tyr¹ enhanced stability against aminopeptidases, while N-Me-Phe³ reduced cleavage by endopeptidases. These changes yielded a high-affinity probe ([¹²⁵I]1DMe) with superior resistance to degradation (<10% degradation after 150 min in tissue assays) [5] [6].
Table 1: Binding Affinities of Select NPFF Analogs [1] [3] [5]
Compound | NPFFR1 Affinity (Kd/Ki, nM) | NPFFR2 Affinity (Kd/Ki, nM) | Key Applications |
---|---|---|---|
NPFF (FLFQPQRF-NH₂) | 1.13 | 0.37 | Reference ligand |
[Tyr¹]NPFF | ~1.5 | ~0.5 | Early radioligand |
1DMe | 0.15 | 0.10 | Autoradiography, functional assays |
[D-Tyr¹,D-Leu²,D-Phe³]NPFF | ND | Low nanomolar | Selectivity studies |
Autoradiographic studies using [¹²⁵I]1DMe revealed dense NPFFR binding in rat spinal cord laminae I–II (superficial dorsal horn), aligning with regions rich in nociceptive primary afferents [5] [6]. Competition binding assays confirmed 1DMe’s selectivity: it displaced [¹²⁵I][Tyr¹]NPFF with subnanomolar affinity (K_d = 0.10 nM) but showed negligible interaction with opioid receptors (μ, δ, κ) or α₂-adrenergic sites [5]. Functionally, 1DMe acts as a biased antagonist at NPFFRs—it lacks intrinsic activity in calcium flux assays but potently blocks nociceptin-induced inhibition of voltage-gated calcium channels (IC₅₀ = 1.8 nM) in dorsal raphe neurons [1].
Table 2: Functional Profiles of 1DMe in Key Assays [1] [5]
Assay System | 1DMe Effect | Potency (EC₅₀/IC₅₀) | Receptor Target |
---|---|---|---|
[Ca²⁺]ᵢ transient (DRN neurons) | Antagonizes nociceptin inhibition | IC₅₀ = 1.8 nM | NPFFR2 |
[Ca²⁺]ᵢ transient (DRN neurons) | No effect on 5-HT inhibition | N/A | NPFFR1-independent |
[¹²⁵I]1DMe binding (spinal cord) | Saturation binding | K_d = 0.10 nM | NPFFR2 |
The design of 1DMe addressed three core challenges in NPFF analog development:
Figure: Structural Modifications in 1DMe vs. Native NPFF
Native NPFF: H²N-Phe¹-Leu²-Phe³-Gln⁴-Pro⁵-Gln⁶-Arg⁷-Phe⁸-NH₂ 1DMe: H²N-*D-Tyr¹*-Leu²-*N-Me-Phe³*-Gln⁴-Pro⁵-Gln⁶-Arg⁷-Phe⁸-NH₂
Key: Blue = D-amino acid; Red = N-methylation
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1